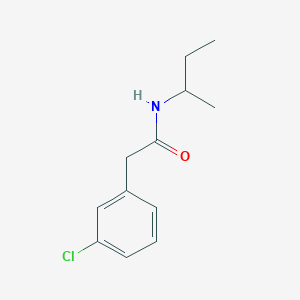
N-(sec-butyl)-2-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-2-(3-chlorophenyl)acetamide, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical practice. It is a member of the amide class of local anesthetics and is used to block the transmission of nerve impulses in a specific area of the body. Bupivacaine is commonly used for surgical anesthesia, postoperative pain management, and regional anesthesia.
Mechanism of Action
N-(sec-butyl)-2-(3-chlorophenyl)acetamide works by blocking the transmission of nerve impulses in a specific area of the body. It does this by binding to and blocking sodium channels in the nerve cell membrane. This prevents the influx of sodium ions into the cell, which is necessary for the generation and propagation of nerve impulses.
Biochemical and Physiological Effects
N-(sec-butyl)-2-(3-chlorophenyl)acetamide has several biochemical and physiological effects on the body. It can cause a decrease in heart rate and blood pressure, as well as respiratory depression. N-(sec-butyl)-2-(3-chlorophenyl)acetamide can also cause muscle weakness and loss of sensation in the affected area.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-2-(3-chlorophenyl)acetamide has several advantages for use in lab experiments. It is a potent and long-lasting local anesthetic, which makes it useful for studying the effects of nerve block on various physiological processes. However, its potency and long duration of action can also be a limitation, as it may cause prolonged effects that are difficult to reverse.
Future Directions
There are several future directions for research on bupivacaine. One area of interest is the development of new formulations that can provide more targeted and controlled delivery of the drug. Another area of interest is the study of bupivacaine's effects on the immune system and its potential use in the treatment of inflammatory disorders. Additionally, research on the safety and efficacy of bupivacaine in pediatric populations is needed.
Synthesis Methods
N-(sec-butyl)-2-(3-chlorophenyl)acetamide is synthesized by the reaction of 2,6-dimethylaniline with 3-chloroanisaldehyde to form 2,6-dimethyl-3-(3-chloro-4-methoxybenzyl)aniline. This intermediate is then reacted with sec-butylchloride and acetic acid to form N-(sec-butyl)-2-(3-chlorophenyl)acetamide.
Scientific Research Applications
N-(sec-butyl)-2-(3-chlorophenyl)acetamide has been extensively studied for its use in medical practice. It has been found to be effective in providing long-lasting anesthesia for surgical procedures, postoperative pain management, and regional anesthesia. N-(sec-butyl)-2-(3-chlorophenyl)acetamide has also been studied for its use in the treatment of chronic pain, such as neuropathic pain and cancer pain.
properties
IUPAC Name |
N-butan-2-yl-2-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9(2)14-12(15)8-10-5-4-6-11(13)7-10/h4-7,9H,3,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBFQCVJRJCEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Butan-2-YL)-2-(3-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

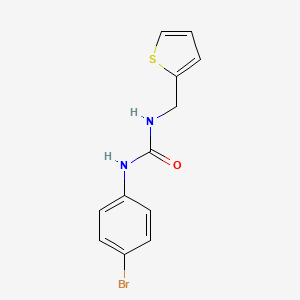
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)
![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)
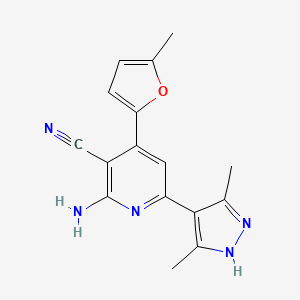
amine hydrochloride](/img/structure/B5294379.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![3-benzyl-5-[5-nitro-2-(2-pyridinylthio)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5294387.png)
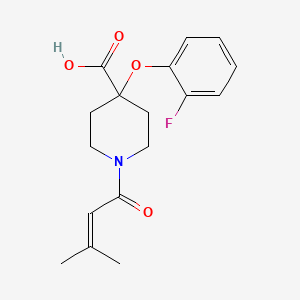
![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)
![1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5294436.png)
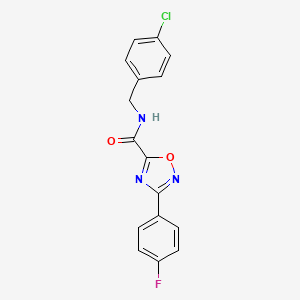
![1-ethyl-4-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5294447.png)
![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
![6-[(diethylamino)methyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5294461.png)